![molecular formula C17H27NO2 B5529096 N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide](/img/structure/B5529096.png)
N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide involves versatile reagents and synthetic pathways that enable the construction of complex molecules. For example, Cheruzel et al. (2011) describe the synthesis of related compounds using reductive amination reactions, showcasing the methodology for producing ligands with varying coordination spheres (Cheruzel et al., 2011).
Molecular Structure Analysis
Molecular structure determinations, such as those conducted by Huang Ming-zhi et al. (2005), provide insights into the crystallographic parameters and the spatial arrangement of atoms within a molecule. These studies are crucial for understanding the physical and chemical behavior of compounds (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide analogs have been explored in various studies. For instance, compounds exhibiting similar structures have been synthesized and tested for their potential as enzyme inhibitors, demonstrating the diverse reactivity and application of these molecules in biochemical contexts (Aboelmagd et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are fundamental aspects of chemical compounds that influence their practical applications. Studies like those by Viana et al. (2013) on related compounds provide detailed vibrational assignment and conformational stability analyses, contributing to a deeper understanding of the physical characteristics of these molecules (Viana et al., 2013).
properties
IUPAC Name |
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-10(2)13-8-12(18-16(20)17(5,6)7)9-14(11(3)4)15(13)19/h8-11,19H,1-7H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHGGYIZWSPSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide |
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